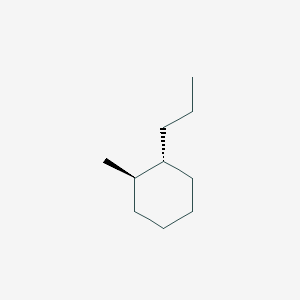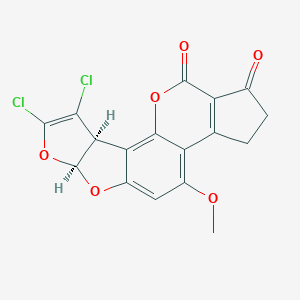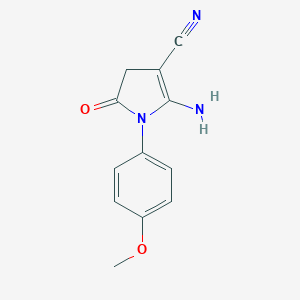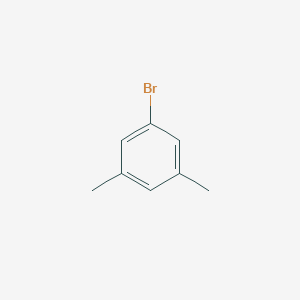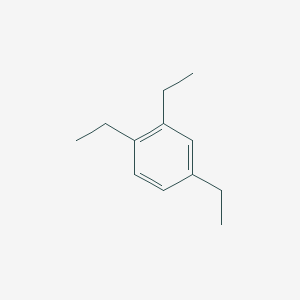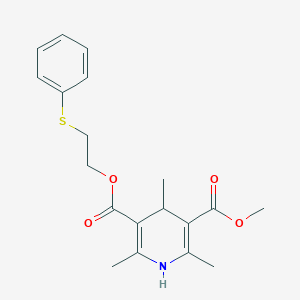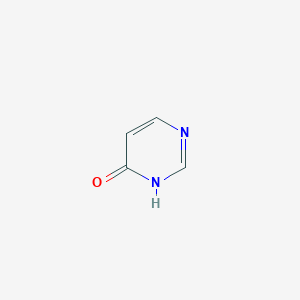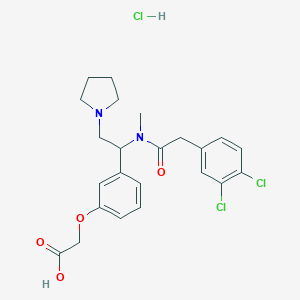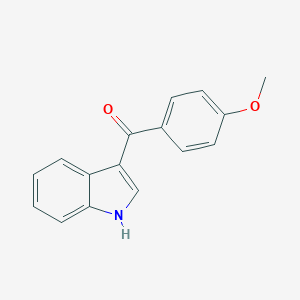
1H-indol-3-yl-(4-methoxyphenyl)methanone
Übersicht
Beschreibung
“1H-indol-3-yl-(4-methoxyphenyl)methanone” is a compound that has been identified in the surveillance of unregulated drugs . It is classified as a benzoylindole .
Synthesis Analysis
The synthesis of similar indole-based molecules involves a reaction mixture of the indole compound, a benzoyl chloride, and aluminium chloride . The mixture is stirred at room temperature under an atmosphere of nitrogen . After stirring, water is added and the solution is extracted with ethyl acetate, dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford a residue . This residue is then purified by column chromatography .Molecular Structure Analysis
The exact mass of “1H-indol-3-yl-(4-methoxyphenyl)methanone” is 394.18925 . The compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) .Physical And Chemical Properties Analysis
“1H-indol-3-yl-(4-methoxyphenyl)methanone” appears as a soft yellow solid . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Rudnitskaya et al. (2009) identified that 1H-indol-3-yl-(4-methoxyphenyl)methanone is a novel inhibitor of fructose-1,6-bisphosphatase, with inhibitory capabilities comparable to AMP, a natural inhibitor of murine FBPase (Rudnitskaya et al., 2009).
Borza et al. (2007) found that this compound acts as a potent NR2B subunit-selective antagonist of the NMDA receptor, showing efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Ashok et al. (2015) reported that 1H-indol-3-yl-(4-methoxyphenyl)methanone displays selective inhibition of HIV-2 strain with EC50 values comparable to nucleoside reverse transcriptase inhibitors lamivudine (Ashok et al., 2015).
Suhana and Rajeswari (2017) demonstrated a method for synthesizing 4-(3-methyl-1H-indol-2-yl)phenylmethanone, which aids in the generation of potential biologically active compounds (Suhana & Rajeswari, 2017).
FathimaShahana and Yardily (2020) synthesized a related compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, noting its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction (FathimaShahana & Yardily, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-indol-3-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNHIIYKFBCQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176528 | |
| Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl-(4-methoxyphenyl)methanone | |
CAS RN |
22051-15-6 | |
| Record name | 1H-Indol-3-yl(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22051-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1H-indol-3-yl(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022051156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

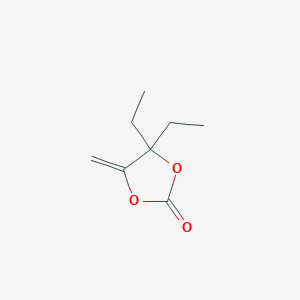
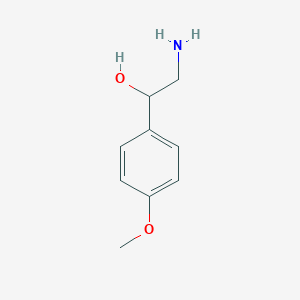
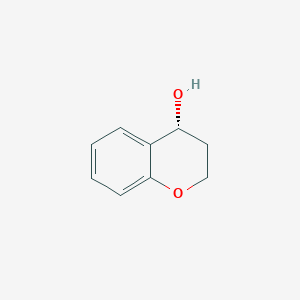
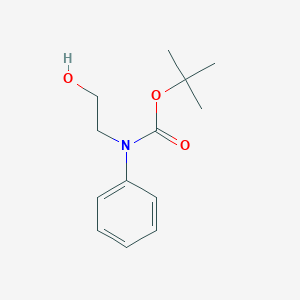
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

